Cas no 82002-20-8 (2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-)

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- structure
82002-20-8 structure
Product Name:2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-
CAS No:82002-20-8
MF:C38H54O3
MW:558.833571910858
CID:701667
PubChem ID:499613
Update Time:2025-04-19

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-
    • (+/-)1-O-HEXADECYL-3-O-TRIPHENYLMETHYLGLYCEROL
    • 1-(Hexadecyloxy)-3-(trityloxy)-2-propanol
    • DYABJLMZPKIOLY-UHFFFAOYSA-N
    • AKOS017343246
    • MFCD11044964
    • 82002-20-8
    • 1-hexadecoxy-3-trityloxy-propan-2-ol
    • 1-hexadecyl-3-tritylglycerol
    • rac-1-O-hexadecyl-3-O-tritylglycerol
    • 1-hexadecoxy-3-trityloxypropan-2-ol
    • (+/-)1-O-Hexadecyl-3-O-(triphenylmethyl)glycerol
    • SCHEMBL93560
    • 1-hexadecyl-3-trityl glycerol
    • Inchi: 1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3
    • InChI Key: DYABJLMZPKIOLY-UHFFFAOYSA-N
    • SMILES: O(CC(COCCCCCCCCCCCCCCCC)O)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 558.40729558g/mol
  • Monoisotopic Mass: 558.40729558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 23
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.7
  • Topological Polar Surface Area: 38.7Ų
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